molecular formula C15H11BrN2O4S2 B254170 ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Cat. No. B254170
M. Wt: 427.3 g/mol
InChI Key: NHUXORJBWICPIJ-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and yields a high purity product. However, its limited solubility in aqueous solutions can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate. These include further investigation of its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved biological activities. Additionally, its potential applications in the development of new drugs and diagnostic tools should be explored further.

Synthesis Methods

The synthesis of ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate involves the reaction of 5-bromoindole-2-carboxaldehyde with thiourea and ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

Ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Molecular Formula

C15H11BrN2O4S2

Molecular Weight

427.3 g/mol

IUPAC Name

ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C15H11BrN2O4S2/c1-2-22-10(19)6-18-14(21)12(24-15(18)23)11-8-5-7(16)3-4-9(8)17-13(11)20/h3-5H,2,6H2,1H3,(H,17,20)/b12-11-

InChI Key

NHUXORJBWICPIJ-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)NC2=O)/SC1=S

SMILES

CCOC(=O)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S

Origin of Product

United States

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